Cas no 302583-02-4 (N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide)

N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide structure
302583-02-4 structure
Product name:N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
CAS No:302583-02-4
MF:C16H17N5O3S
MW:359.402881383896
CID:5821042
PubChem ID:6264167

N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • (Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide
    • SR-01000004905-1
    • SR-01000004905
    • N-[(Z)-(2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-ylidene)amino]-3-nitrobenzamide
    • F0108-0057
    • 302583-02-4
    • N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
    • AKOS024574465
    • Inchi: 1S/C16H17N5O3S/c1-16(2)7-11-13(25-15(17)18-11)12(8-16)19-20-14(22)9-4-3-5-10(6-9)21(23)24/h3-6H,7-8H2,1-2H3,(H2,17,18)(H,20,22)/b19-12-
    • InChI Key: WZIJMKCCZDHRIG-UNOMPAQXSA-N
    • SMILES: S1C(N)=NC2=C1/C(/CC(C)(C)C2)=N\NC(C1C=CC=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 359.10521059g/mol
  • Monoisotopic Mass: 359.10521059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 154Ų
  • XLogP3: 3.2

N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0108-0057-15mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0108-0057-10μmol
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0108-0057-3mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0108-0057-4mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0108-0057-2mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0108-0057-30mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0108-0057-40mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0108-0057-20mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0108-0057-20μmol
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0108-0057-25mg
N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide
302583-02-4 90%+
25mg
$109.0 2023-05-17

Additional information on N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide

N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide: A Comprehensive Overview

N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide is a complex organic compound with a unique chemical structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 302583-02-4, belongs to a class of molecules that exhibit promising biological activities. The intricate architecture of this molecule, featuring a benzothiazole core and a nitrobenzohydrazide moiety, makes it a subject of intense study for its potential therapeutic applications.

The benzothiazole scaffold is a well-known pharmacophore in medicinal chemistry, widely recognized for its role in various bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors has been exploited in the development of drugs targeting a range of diseases. In particular, the 7Z-isomer of the benzothiazole ring adds an additional layer of complexity to the molecule, influencing its electronic properties and potentially its biological activity. The presence of a dimethyl group at the 5-position further modulates the electronic distribution and steric environment around the ring system.

The nitrobenzohydrazide component of N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide introduces a reactive site that can participate in various chemical transformations. This moiety is often used in medicinal chemistry to enhance binding affinity and selectivity towards biological targets. The nitro group can be further functionalized through reduction or other chemical processes, providing a versatile handle for drug development. The combination of these structural features makes this compound an intriguing candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide and biological targets. These studies have highlighted the compound's potential as an inhibitor of various enzymes involved in inflammatory pathways. For instance, preliminary computational studies suggest that this molecule may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. By modulating COX activity, this compound could potentially exhibit anti-inflammatory properties.

In addition to its anti-inflammatory potential, N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide has shown promise in other therapeutic areas. Researchers have explored its potential as an antioxidant agent due to the presence of both the benzothiazole and nitrobenzohydrazide moieties. These structural elements are known to contribute to radical scavenging capabilities. Oxidative stress is implicated in various pathological conditions such as neurodegenerative diseases and cardiovascular disorders. Therefore, compounds with antioxidant properties are highly sought after for their potential therapeutic benefits.

The synthesis of N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide presents unique challenges due to its complex structure. Multi-step synthetic routes involving cyclization reactions and functional group transformations are typically employed to construct the benzothiazole core. The introduction of the nitrobenzohydrazide moiety requires careful control to ensure regioselectivity and high yield. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and purity.

One of the most significant recent developments in the study of N'-[(7Z)-2-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ylidene]-3-nitrobenzohydrazide is its evaluation as a potential chemotherapeutic agent. Preliminary cell-based assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanisms underlying these effects are still under investigation but may involve inhibition of key signaling pathways involved in cell proliferation and survival. The benzothiazole core is known to interact with various biological targets associated with cancer progression.

The nitrobenzohydrazide moiety also plays a crucial role in these observed effects. It has been hypothesized that this group can form stable adducts with biomolecules within cancer cells، leading to disruption of normal cellular functions. Further research is needed to elucidate these interactions at a molecular level, but these findings suggest that N'-[(7Z)-2-amino-5,5-dimethyl -4, 5, 6, 7 -tetrahydro -1, 3 -benzothiazol - 7 -ylidene] - 3 -nitrobenzohydrazide could be a valuable lead compound for developing new anticancer therapies.

Another area of interest is the pharmacokinetic profile of N'-[(7Z)-2-amino - 5, 5 -dimethyl - 4, 5, 6, 7 -tetrahydro - 1, 3 -benzothiazol - 7 -ylidene] - 3 -nitrobenzohydrazide。 Studies have begun to explore how different factors such as solubility、metabolism، and excretion influence its bioavailability and efficacy。 Understanding these parameters is crucial for optimizing drug delivery systems and improving therapeutic outcomes。

The development of novel drug delivery systems has been particularly exciting in recent years。 Researchers are exploring various approaches to enhance the bioavailability and targeted delivery of N'-[(7Z)-2-amino - 5, 5 -dimethyl - 4, 5, 6, 7 -tetrahydro - 1, 3 -benzothiazol - 7 -ylidene] - 3 -nitrobenzohydrazide。 Liposomes、nanoparticles، and other advanced formulations show promise in delivering this compound directly to sites of disease while minimizing side effects。

In conclusion، N'-[(7Z)-2-amino - 5, 5 -dimethyl _4_ , _ _ _ _ _ _ _ _ _ _ _ _ _ _ _

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